2-(2-Aminopropan-2-yl)aniline hydrochloride
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Overview
Description
2-(2-Aminopropan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is a hydrochloride salt of 2-(2-aminopropan-2-yl)aniline, which is an organic compound containing an aniline group substituted with an aminopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)aniline hydrochloride typically involves the reaction of 2-(2-aminopropan-2-yl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2-(2-Aminopropan-2-yl)aniline+HCl→2-(2-Aminopropan-2-yl)aniline hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-(2-Aminopropan-2-yl)aniline hydrochloride is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopropan-2-yl)aniline
- 2-(2-Aminopropyl)aniline
- 2-(2-Aminopropan-2-yl)phenol
Uniqueness
2-(2-Aminopropan-2-yl)aniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base form. This property makes it more suitable for certain applications, particularly in aqueous environments.
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUQQFLBKMKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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